molecular formula C9H8BrF3O3 B3256125 Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate CAS No. 26431-56-1

Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate

Cat. No. B3256125
CAS RN: 26431-56-1
M. Wt: 301.06 g/mol
InChI Key: ISNQYMXGQFPNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-furoate, also known as Ethyl furan-2-carboxylate, is a compound that has a similar structure . It’s a heterocyclic building block .

Scientific Research Applications

Reaction with Nucleophiles and Phosphorylation

Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with nucleophiles like sodium acetate, phenolates, and secondary amines, leading to the formation of acetoxy, alkylated, and phosphorylated products while retaining the furylthiadiazole fragment (Maadadi, Pevzner, & Petrov, 2016). This demonstrates the compound's versatility in nucleophilic substitution reactions, pivotal for synthesizing biologically active molecules and exploring novel chemical transformations.

Halomethyl Derivative Reactions

The study of halomethyl derivatives of alkyl 5-isobutylfuran-3-carboxylates reveals the formation of unstable bromides leading to (2'2-dimethylvinyl)furan derivatives upon dehydrobromination and rearrangement. This process, followed by phosphorylation, results in derivatives containing phosphonate groups, showcasing the compound's utility in synthesizing structurally diverse furans with potential applications in medicinal chemistry (Pevzner, 2003).

Diels-Alder Cycloaddition

A novel Diels-Alder cycloaddition involving ethyl propynoate and 3,4-bis(trifluoromethyl)furan produces isocoumarins, demonstrating the potential of Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate and its derivatives in constructing complex cyclic structures with multiple functional groups. These cycloaddition reactions are fundamental in organic synthesis, offering pathways to new materials and bioactive compounds (Abubakar, Booth, & Tipping, 1990).

Synthesis of Bisphosphorylated Furans

Bromination and subsequent phosphorylation via the Arbuzov reaction of this compound derivatives lead to the synthesis of bisphosphorylated furans. These reactions highlight the compound's importance in synthesizing furan derivatives with enhanced reactivity and potential applications in developing novel phosphorus-containing materials and bioactive molecules (Pevzner, 2015).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Ethyl 2-furoate is classified as a combustible solid . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling it .

properties

IUPAC Name

ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O3/c1-2-15-8(14)7-5(9(11,12)13)4-16-6(7)3-10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNQYMXGQFPNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=C1C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate
Reactant of Route 2
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate
Reactant of Route 3
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.